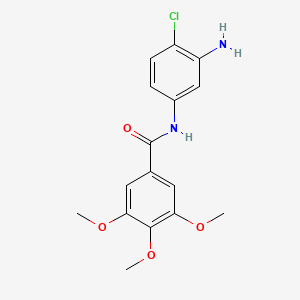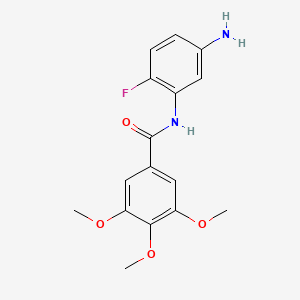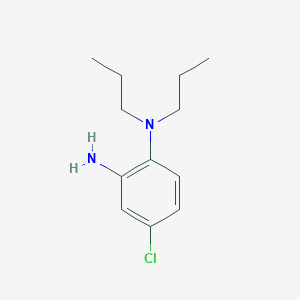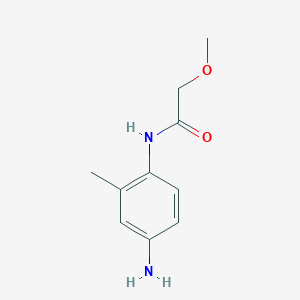
3-(3,4-Difluorophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluorophenoxy)propanoic acid is a chemical compound belonging to the class of aryloxypropanoic acids. It is characterized by the presence of a difluorophenoxy group attached to a propanoic acid moiety. This compound is typically found as a white crystalline powder and is soluble in both water and organic solvents.
Vorbereitungsmethoden
The synthesis of 3-(3,4-difluorophenoxy)propanoic acid can be achieved through several routes. One common method involves the reaction of 3,4-difluorophenol with a suitable propanoic acid derivative, such as bromo- or chloro-propanoic acid, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion formed from 3,4-difluorophenol attacks the electrophilic carbon of the propanoic acid derivative, resulting in the formation of the desired product .
Industrial production methods may involve bulk manufacturing processes, where the reactants are combined in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-(3,4-Difluorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluorophenoxy group can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acid catalysts like sulfuric acid for esterification. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-(3,4-Difluorophenoxy)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a lead compound for the design of peroxisome proliferator-activated receptor (PPAR) agonists, which are important in the treatment of metabolic disorders.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 3-(3,4-difluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a PPAR agonist, it binds to the PPAR receptors, activating them and modulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This interaction leads to various physiological effects, including improved insulin sensitivity and reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
3-(3,4-Difluorophenoxy)propanoic acid can be compared with other similar compounds, such as:
3-(3,5-Difluorophenoxy)propanoic acid: This compound has a similar structure but with fluorine atoms at different positions on the aromatic ring, which can affect its reactivity and biological activity.
3-(2,4-Difluorophenoxy)propanoic acid: Another isomer with fluorine atoms at the 2 and 4 positions, leading to different chemical and physical properties.
3-(3,5-Difluorophenyl)propanoic acid: This compound lacks the oxygen atom in the phenoxy group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCVQPPVLGIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588337 |
Source


|
| Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926256-60-2 |
Source


|
| Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-difluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

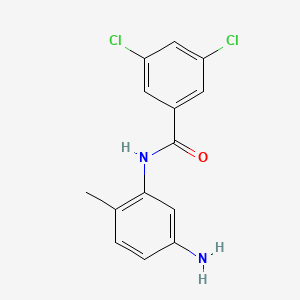
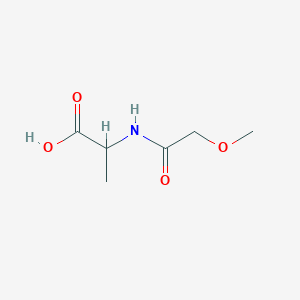
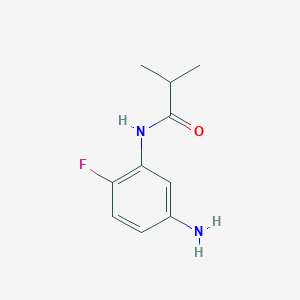
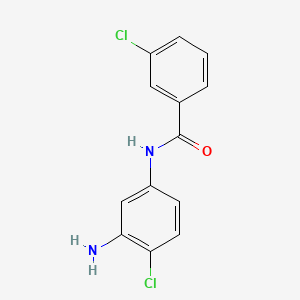

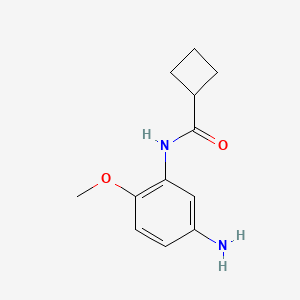

![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)
